Nortricyclene
CAS No.: 279-19-6
Cat. No.: VC3903729
Molecular Formula: C7H10
Molecular Weight: 94.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 279-19-6 |
---|---|
Molecular Formula | C7H10 |
Molecular Weight | 94.15 g/mol |
IUPAC Name | tricyclo[2.2.1.02,6]heptane |
Standard InChI | InChI=1S/C7H10/c1-4-2-6-5(1)7(6)3-4/h4-7H,1-3H2 |
Standard InChI Key | BYBGSCXPMGPLFP-UHFFFAOYSA-N |
SMILES | C1C2CC3C1C3C2 |
Canonical SMILES | C1C2CC3C1C3C2 |
Introduction
Structural Characteristics
Nortricyclene’s framework consists of a bicyclo[2.2.1]heptane system (norbornane) with an additional bridge between the C2 and C6 positions, forming a tricyclo[2.2.1.0²,⁶]heptane skeleton . This configuration imposes significant steric strain, particularly within the cyclopropane moiety, which influences its thermodynamic stability and reactivity. Key structural identifiers include:
-
IR Spectrum: A sharp absorption at ~810 cm⁻¹, characteristic of cyclopropane ring vibrations .
-
NMR Data:
Synthesis and Reactivity
Palladium-Catalyzed Synthesis
The most efficient method involves reacting norbornadiene with aryl or benzyl halides in the presence of palladium complexes (e.g., Pd(PPh₃)₂Cl₂), zinc powder, and water. This yields substituted nortricyclenes with isolated yields up to 93% . Key parameters include:
-
Solvent: Tetrahydrofuran (THF) optimizes yields (~0.3 M norbornadiene concentration) .
-
Catalyst: Pd(PPh₃)₄ achieves comparable efficacy to Pd(PPh₃)₂Cl₂ .
-
Limitations: Aryl halides with nitro or hydroxyl groups require prior derivatization (e.g., esterification) .
Alternative Routes
-
Radical Pathways: Early syntheses utilized photochemical or thermal activation of norbornadiene-quadricyclane systems, though yields were modest .
-
High-Yield Methods: Recent protocols report yields up to 94% using optimized zinc-mediated coupling .
Physicochemical Properties
Thermodynamic Data
Stability and Reactivity
Nortricyclene’s strained structure renders it prone to ring-opening reactions. Competitive polymerization of norbornadiene occurs at high concentrations, reducing yields . The compound exhibits moderate thermal stability, with sublimation enthalpies (ΔsubH°) reported at 38.7–39.2 kJ/mol .
Applications and Derivatives
Synthetic Intermediates
Substituted nortricyclenes serve as precursors for pharmaceuticals and agrochemicals. For example:
-
3-(Diethylaminoethylthio)nortricyclene: A bioactive derivative with potential neurological applications .
-
Aryl-Substituted Analogs: Used in ligand design for transition-metal catalysts .
Theoretical Studies
The compound’s strain energy (~100 kJ/mol) makes it a model for studying bent bonds and cyclopropane reactivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume